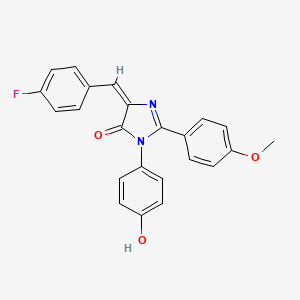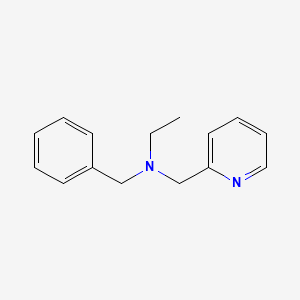![molecular formula C27H21NO3 B5217188 2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5217188.png)
2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate, commonly known as BQC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BQC belongs to the class of cyclopenta[b]quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
Mecanismo De Acción
The exact mechanism of action of BQC is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. BQC has been shown to bind to the ATP-binding site of topoisomerase II, which prevents the enzyme from functioning properly and leads to DNA damage and cell death.
Biochemical and Physiological Effects:
BQC has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor growth. BQC has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix and play a crucial role in cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BQC is its potent antitumor activity, which makes it a promising candidate for cancer therapy. BQC is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, BQC has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for BQC research, including the development of more potent analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential synergistic effects of BQC with other anticancer agents, such as chemotherapy drugs or immunotherapeutic agents. Additionally, the use of BQC in combination with targeted therapies, such as inhibitors of specific signaling pathways, could also be explored. Finally, the potential use of BQC in other disease areas, such as infectious diseases or inflammatory disorders, could also be investigated.
Métodos De Síntesis
The synthesis of BQC involves the reaction of 2-(4-biphenylyl)-2-oxoacetic acid with 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid that can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
BQC has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that BQC exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. BQC has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propiedades
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO3/c29-25(20-15-13-19(14-16-20)18-7-2-1-3-8-18)17-31-27(30)26-21-9-4-5-11-23(21)28-24-12-6-10-22(24)26/h1-5,7-9,11,13-16H,6,10,12,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDRJDPEHKPNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(4-phenylphenyl)ethyl 1,2,3-trihydrocyclopenta[2,1-b]quinoline-9-carbo xylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide](/img/structure/B5217109.png)

![2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5217119.png)


![5-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217146.png)
![N-(2-(4-isopropylphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5217152.png)
![3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5217153.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217162.png)


![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217197.png)
![5-(4-bromophenyl)-2-(4-butoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5217205.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5217211.png)